3-(6-Methyl-1,3-benzoxazol-2-yl)aniline
Overview
Description
3-(6-Methyl-1,3-benzoxazol-2-yl)aniline is a useful research compound. Its molecular formula is C14H12N2O and its molecular weight is 224.263. The purity is usually 95%.
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Scientific Research Applications
Antiprotozoal and Antimicrobial Agents : 3-(6-Methyl-1,3-benzoxazol-2-yl)aniline has been used as a scaffold for synthesizing a series of benzoxazole derivatives with potential antiprotozoal and antimicrobial activities. These derivatives showed promising results against malaria, leishmaniasis, trypanosomiasis, and various microbial infections (Abdelgawad et al., 2021).
Antimicrobial Activity : Research indicates that this compound derivatives exhibit significant antimicrobial properties. This includes compounds synthesized by reacting with primary aromatic and heterocyclic amines, showing efficacy against various bacterial strains (Habib et al., 2013).
Synthesis of Heterocycles : The compound has been utilized in the synthesis of boron-nitrogen-carbon heterocycles. These heterocycles have potential applications in various fields of chemistry, including pharmaceuticals and materials science (Thozet et al., 1991).
Anti-Inflammatory Agents : Derivatives of this compound have been synthesized and evaluated for their anti-inflammatory efficacy. These compounds showed good in vitro anti-inflammatory activity, indicating their potential for developing new anti-inflammatory drugs (Angajala & Subashini, 2019).
Dye Synthesis and Biological Studies : The compound has been used in the synthesis of heterocyclic azo dyes. These dyes exhibited antimycobacterial activity against M. tuberculosis and showed anticancer potential against various cancer cell lines (Maliyappa et al., 2020).
Real-Time PCR Reporting Dyes : this compound derivatives have been studied as real-time PCR reporting fluorescent dyes, showcasing their potential in molecular biology and genetic research (Ahmad, 2007).
Synthesis of N-Containing Heterocycles : The compound plays a role in the synthesis of various N-containing heterocycles. These include benzothiazoles, benzimidazoles, quinazolinones, and benzoxazoles, highlighting its versatility in organic synthesis (Gao et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals provided for early discovery researchers
Mode of Action
It’s worth noting that benzoxazole derivatives have been found to exhibit various biological activities, which might suggest a broad spectrum of interactions with different targets .
Biochemical Pathways
Benzoxazole derivatives have been observed to influence a variety of biological processes, indicating that they may interact with multiple pathways .
Result of Action
As a benzoxazole derivative, it may have diverse biological activities, but specific effects would depend on its exact mode of action .
Properties
IUPAC Name |
3-(6-methyl-1,3-benzoxazol-2-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-9-5-6-12-13(7-9)17-14(16-12)10-3-2-4-11(15)8-10/h2-8H,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJYRJYREVBTAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
292644-37-2 | |
Record name | 3-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENYLAMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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